molecular formula C23H25BrN2O2 B5083687 4-bromo-N-[4-(diethylamino)-2-methylphenyl]-3-methoxy-2-naphthamide

4-bromo-N-[4-(diethylamino)-2-methylphenyl]-3-methoxy-2-naphthamide

Cat. No. B5083687
M. Wt: 441.4 g/mol
InChI Key: SIMRKHBIBYLXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[4-(diethylamino)-2-methylphenyl]-3-methoxy-2-naphthamide is a chemical compound that belongs to the class of naphthamide derivatives. It is commonly referred to as BML-210 and is widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

BML-210 exerts its biological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which play a crucial role in inflammation and cancer progression. BML-210 binds to the active site of COX-2 and prevents its activity, thereby reducing the production of prostaglandins. This leads to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
BML-210 has been shown to exhibit anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and inhibit the growth of cancer cells. BML-210 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

BML-210 is a potent inhibitor of COX-2 and exhibits anti-inflammatory and anti-tumor effects. It is widely used in scientific research for its potential therapeutic applications. However, BML-210 has some limitations for lab experiments. It is a synthetic compound and may have some off-target effects. Moreover, BML-210 may not be suitable for in vivo studies due to its poor solubility and bioavailability.

Future Directions

BML-210 has shown promising results in various in vitro and in vivo studies for its potential therapeutic applications. Future research should focus on the development of more potent and selective COX-2 inhibitors based on the structure of BML-210. Moreover, the mechanism of action of BML-210 needs to be further elucidated to understand its anti-inflammatory and anti-tumor effects. The potential application of BML-210 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should also be explored.

Synthesis Methods

The synthesis of BML-210 involves the reaction of 4-bromo-2-naphthoic acid with N,N-diethyl-4-(2-methyl-4-nitrophenyl)aniline in the presence of triethylamine and 1,3-dimethyl-2-imidazolidinone. The reaction mixture is then heated to give the desired product in good yield. The synthesized BML-210 is further purified by column chromatography to obtain a pure compound.

Scientific Research Applications

BML-210 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. BML-210 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a crucial role in inflammation and cancer progression. BML-210 has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

4-bromo-N-[4-(diethylamino)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O2/c1-5-26(6-2)17-11-12-20(15(3)13-17)25-23(27)19-14-16-9-7-8-10-18(16)21(24)22(19)28-4/h7-14H,5-6H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMRKHBIBYLXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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